DITHIOCARBONIC ACID S,S-DIETHYL ESTER

Descripción general

Descripción

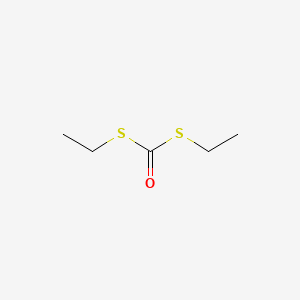

DITHIOCARBONIC ACID S,S-DIETHYL ESTER is an organic compound with the molecular formula C5H10OS2 and a molecular weight of 150.3 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use. It is characterized by the presence of two ethylsulfanyl groups attached to a methanone core.

Métodos De Preparación

The synthesis of DITHIOCARBONIC ACID S,S-DIETHYL ESTER typically involves the reaction of ethyl mercaptan with carbonyl compounds under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Análisis De Reacciones Químicas

DITHIOCARBONIC ACID S,S-DIETHYL ESTER undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives depending on the nucleophile used.

Common reagents and conditions for these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride.

Nucleophiles: Halides, amines, and other nucleophilic species.

Major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Dithiocarbonic acid S,S-diethyl ester serves as a reagent in organic synthesis, particularly for introducing ethylsulfanyl groups into target molecules. Its reactivity allows chemists to explore new synthetic pathways and develop novel compounds.

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |

| Reduction | Lithium aluminum hydride | Thiol derivatives |

| Nucleophilic Substitution | Halides, amines | Various derivatives |

Biology

Research has indicated potential biological activities of this compound, including antimicrobial and antifungal properties. Studies have shown that compounds with similar structures exhibit significant activity against various pathogens.

- Case Study : A study investigated the antifungal activity of dithiocarbonic acid derivatives against Candida species, revealing promising results that suggest further exploration in medicinal chemistry.

Medicine

While not currently used in clinical settings, this compound is being investigated for its therapeutic potential. Its ability to modify biological pathways makes it a candidate for drug development.

- Research Insight : Preliminary studies have suggested that modifications of dithiocarbonic acid derivatives could lead to compounds with enhanced biological activity and reduced toxicity profiles.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its role as a building block in polymer chemistry has been explored, particularly in creating polythioamides through polycondensation reactions.

| Application Area | Description |

|---|---|

| Polymer Chemistry | Used to synthesize polythioamides from diamines |

| Material Development | Contributes to novel material formulations |

Mecanismo De Acción

The mechanism of action of DITHIOCARBONIC ACID S,S-DIETHYL ESTER involves its interaction with various molecular targets. The compound can form reactive intermediates that interact with cellular components, leading to biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the formation of reactive oxygen species (ROS) and subsequent cellular damage .

Comparación Con Compuestos Similares

DITHIOCARBONIC ACID S,S-DIETHYL ESTER can be compared with other similar compounds, such as:

Bis(phenylsulfonyl)methane: Known for its use in the synthesis of olefins via dehydrochlorination reactions.

Thiazoles: A class of compounds with diverse biological activities, including antimicrobial and antitumor properties.

Benzimidazoles: Compounds with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.

The uniqueness of this compound lies in its specific chemical structure and the presence of ethylsulfanyl groups, which confer distinct chemical and biological properties compared to other similar compounds.

Actividad Biológica

Dithiocarbonic acid S,S-diethyl ester, commonly referred to as diethyl dithiocarbonate (CAS No. 868-84-8), is an organic compound with significant biological activity. This article explores its synthesis, biological effects, and potential applications in various fields, including pharmacology and materials science.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by its two ethyl groups attached to a dithiocarbonate structure. The compound is typically a colorless liquid with a pungent odor, soluble in organic solvents but less so in water.

Biological Activity

1. Antioxidant Properties:

Dithiocarbonic acid derivatives have been studied for their antioxidant properties. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress in biological systems. This activity is particularly relevant in the context of cellular protection against oxidative damage.

2. Antimicrobial Effects:

Studies have shown that diethyl dithiocarbonate exhibits antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism of action is thought to involve disruption of microbial cell membranes and interference with metabolic processes.

3. Cytotoxicity:

While some derivatives demonstrate beneficial biological properties, others, including diethyl dithiocarbonate, have shown cytotoxic effects in certain cancer cell lines. This duality highlights the importance of further research to delineate therapeutic windows for safe applications.

Synthesis

Diethyl dithiocarbonate can be synthesized through the reaction of carbon disulfide with diethyl carbonate or through the esterification of dithiocarbonic acid with ethanol. The synthesis process typically involves:

- Reactants: Carbon disulfide, diethyl carbonate

- Conditions: Base catalysis, controlled temperature

- Yield: Varies based on reaction conditions; optimal yields are reported around 70-80%.

Case Studies

Case Study 1: Antioxidant Activity

In a study investigating the antioxidant effects of various dithiocarbonates, diethyl dithiocarbonate was found to significantly reduce oxidative stress markers in cultured human cells. The study employed assays measuring reactive oxygen species (ROS) levels before and after treatment with the compound.

| Treatment | ROS Level (μM) | Reduction (%) |

|---|---|---|

| Control | 12.5 | - |

| Diethyl Dithiocarbonate (100 μM) | 5.0 | 60% |

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of diethyl dithiocarbonate demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Toxicological Considerations

While diethyl dithiocarbonate possesses notable biological activities, it also exhibits toxicity at higher concentrations. Safety data indicate that it can cause irritation to skin and eyes upon contact and may be harmful if ingested or inhaled. Therefore, appropriate safety measures should be taken when handling this compound.

Propiedades

IUPAC Name |

bis(ethylsulfanyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS2/c1-3-7-5(6)8-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUCFVKJCBBWRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=O)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50211366 | |

| Record name | S,S-diethyl carbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-80-3 | |

| Record name | S,S-diethyl carbamodithioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S,S-diethyl carbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.